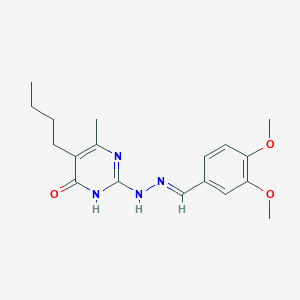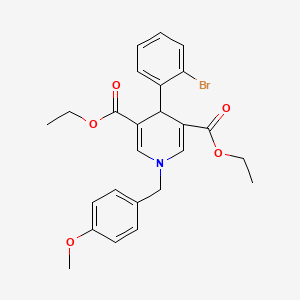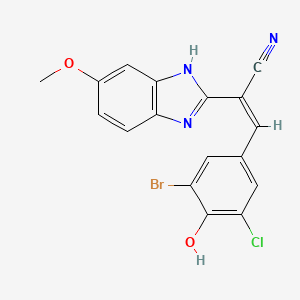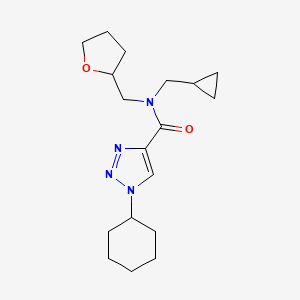![molecular formula C19H25N3O2 B6086953 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine is a novel compound that has been synthesized for various scientific research applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation seen in various diseases.
Biochemical and Physiological Effects:
2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal and antibacterial properties. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine in lab experiments include its high yield and purity, low toxicity profile, and promising results in various scientific research applications. However, the limitations of using this compound include the limited understanding of its mechanism of action and its potential side effects, which need to be further studied.
将来の方向性
There are several future directions for the study of 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine. One direction is to further study its mechanism of action to better understand how it works. Another direction is to investigate its potential in the treatment of other diseases, such as fungal and bacterial infections. Additionally, further studies can be conducted to optimize its synthesis method and improve its purity. Lastly, the compound can be studied in combination with other drugs to determine its potential in combination therapy.
In conclusion, 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine is a promising compound that has shown potential in various scientific research applications. Its synthesis method is efficient, and it has a low toxicity profile. However, further studies are needed to fully understand its mechanism of action and potential side effects. The compound has several future directions for research, and its potential in combination therapy should also be investigated.
合成法
The synthesis of 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine involves the reaction of morpholine, 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid, and benzyl chloride. The reaction is carried out in the presence of a base and a solvent. The yield of the product is high, and the purity can be improved by recrystallization.
科学的研究の応用
2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine has been extensively studied for its various scientific research applications. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, it has been studied for its antifungal and antibacterial properties.
特性
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-15(2)20-21-18(14)8-9-19(23)22-10-11-24-17(13-22)12-16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOGOIVZMPKPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCOC(C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)

![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)


![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)